1-Ethoxy-2-isocyanato-2-methylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

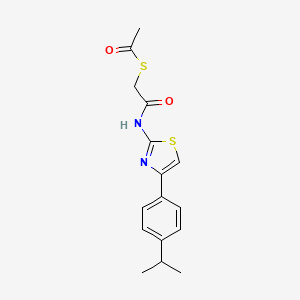

1-Ethoxy-2-isocyanato-2-methylpropane, also known as EIMC, is an organic compound with the molecular formula C8H15NO2. It is a colorless liquid that is used in various scientific research applications. EIMC is synthesized by reacting 2-methylpropene with ethyl isocyanate in the presence of a catalyst.

Scientific Research Applications

Thermodynamic Analysis in Etherification Processes

The liquid-phase synthesis of ethers like 2-methoxy-2-methylpropane (MTBE) and 2-ethoxy-2-methylpropane (ETBE) involves the reaction of isobutene with alcohols such as methanol and ethanol. A study by J. H. Badia et al. (2016) delves into the thermodynamic properties of these reactions, providing insights into the molar standard enthalpy, entropy changes, and molar enthalpy change of formation for the ethers. This research is significant for understanding the equilibrium and efficiency of etherification processes involving 1-Ethoxy-2-isocyanato-2-methylpropane and similar compounds J. H. Badia et al., 2016.

Catalytic Activity in Ether Synthesis

R. Soto et al. (2018) explored the catalytic activity of acidic ion-exchange resins in the simultaneous liquid-phase synthesis of ETBE (2-ethoxy-2-methylpropane) and TAEE (2-ethoxy-2-methylbutane), highlighting the influence of morphological properties of the resins on their activity. This study emphasizes the importance of catalyst selection and optimization in the production of ethers related to 1-Ethoxy-2-isocyanato-2-methylpropane R. Soto et al., 2018.

Biofuel Production

A study by S. Bastian et al. (2011) on the biofuel potential of 2-methylpropan-1-ol (isobutanol) discusses the engineering of enzymes for an anaerobic production pathway that achieves 100% theoretical yield. This research indicates the potential application of related compounds in sustainable energy solutions S. Bastian et al., 2011.

Thermophysical Properties

The thermal diffusivity of ETBE (2-ethoxy-2-methylpropane) was measured by Ying Zhang et al. (2017), providing critical data for the design and optimization of processes involving this ether and related compounds. The study presents empirical correlations for thermal diffusivities that are essential for process simulations and equipment design Ying Zhang et al., 2017.

Reaction Mechanisms and Intermediates

Research on the reactions and intermediates on iron surfaces, such as those involving methanol, ethanol, and isopropanol, can shed light on the behavior of similar compounds like 1-Ethoxy-2-isocyanato-2-methylpropane in catalytic processes and synthesis reactions. Studies like those conducted by J. Benziger and R. Madix (1980) provide foundational knowledge on reaction pathways and the role of surface intermediates J. Benziger & R. Madix, 1980.

properties

IUPAC Name |

1-ethoxy-2-isocyanato-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-5-7(2,3)8-6-9/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVXFDAIHEVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-isocyanato-2-methylpropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578580.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578581.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)

![(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one](/img/structure/B2578587.png)

![2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2578589.png)

![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)